molecular formula C4H6N4O2 B123728 5-Methyl-3-nitro-1H-pyrazol-1-amine CAS No. 151588-03-3

5-Methyl-3-nitro-1H-pyrazol-1-amine

Cat. No.: B123728
CAS No.: 151588-03-3
M. Wt: 142.12 g/mol
InChI Key: FOQGRNCMLMGLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-nitro-1H-pyrazol-1-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-nitro-1H-pyrazol-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with nitric acid to introduce the nitro group at the 3-position . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-1H-pyrazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives under strong oxidizing conditions.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in organic synthesis.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

5-Methyl-3-nitro-1H-pyrazol-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-nitro-1H-pyrazol-1-amine is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-methyl-3-nitropyrazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-3-2-4(8(9)10)6-7(3)5/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQGRNCMLMGLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.